Chloro(4-cyanophenyl)[(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II)
Description
Chloro(4-cyanophenyl)[(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II) (CAS: 2049086‑35‑1) is a nickel(II)-based organometallic complex with the molecular formula C₄₃H₆₀ClFeNNiP₂ and a molecular weight of 802.88 g/mol. It is an orange solid structurally characterized by a ferrocene backbone functionalized with chiral phosphine ligands (dicyclohexylphosphino and diphenylphosphine groups) and a chloro(4-cyanophenyl) ligand coordinated to the nickel center. This compound is primarily utilized in asymmetric catalysis and cross-coupling reactions, leveraging its chiral phosphine ligands to induce enantioselectivity .
Properties
Molecular Formula |
C45H66ClFeNNiP2+ |
|---|---|
Molecular Weight |
832.9 g/mol |
IUPAC Name |
benzonitrile;carbanide;chloronickel;cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphaniumylethyl]cyclopentyl]phosphanium;iron(2+) |
InChI |
InChI=1S/C31H44P2.C7H4N.C5H10.2CH3.ClH.Fe.Ni/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;8-6-7-4-2-1-3-5-7;1-2-4-5-3-1;;;;;/h2-3,6-9,15-18,25,28-31H,4-5,10-14,19-24H2,1H3;2-5H;1-5H2;2*1H3;1H;;/q;-1;;2*-1;;+2;+1/p+1/t25-,30?,31?;;;;;;;/m1......./s1 |
InChI Key |
DWCHVYOPRXKHSJ-GHBWACEWSA-O |
Isomeric SMILES |
[CH3-].[CH3-].C[C@H](C1CCCC1[PH+](C2CCCCC2)C3CCCCC3)[PH+](C4=CC=CC=C4)C5=CC=CC=C5.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe+2] |
Canonical SMILES |
[CH3-].[CH3-].CC(C1CCCC1[PH+](C2CCCCC2)C3CCCCC3)[PH+](C4=CC=CC=C4)C5=CC=CC=C5.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe+2] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this nickel(II) complex generally follows a multi-step coordination approach involving:
- Preparation of the chiral ferrocenyl phosphine ligand.
- Coordination of the ligand to a nickel(II) precursor.
- Introduction of the 4-cyanophenyl chloride moiety to complete the complex.
The key synthetic challenge lies in maintaining the stereochemical integrity of the chiral ligand while achieving high purity and yield of the nickel complex.
Ligand Synthesis
The chiral ligand [(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl diphenylphosphine] is synthesized by:
- Starting from a ferrocenyl backbone, regioselective substitution introduces the dicyclohexylphosphino group at the 2-position.
- The chiral ethyl substituent is introduced at the 1-position, ensuring the (R)-configuration.
- Diphenylphosphine groups are attached to provide bidentate coordination sites.
This ligand synthesis often employs asymmetric synthesis techniques and chiral resolution to ensure enantiopurity.
Coordination to Nickel(II)
The ligand is then coordinated to a nickel(II) precursor, typically nickel(II) chloride or a similar nickel(II) salt, under inert atmosphere conditions (argon or nitrogen) to prevent oxidation.
- The reaction is carried out in dry, aprotic solvents such as tetrahydrofuran (THF) or toluene.
- Temperature control is critical, often maintained between 0°C to room temperature to avoid ligand decomposition.
- The ligand-to-metal ratio is carefully controlled, usually 1:1 stoichiometry, to favor mononuclear complex formation.
Introduction of the 4-Cyanophenyl Chloride Group
The final step involves the reaction of the nickel-ligand complex with 4-cyanophenyl chloride to form the target complex:
- This step is typically performed by oxidative addition of the aryl chloride to the nickel center.
- Conditions include mild heating (40–60°C) and the presence of a base or additive to facilitate the oxidative addition.
- The reaction is monitored by spectroscopic methods (NMR, IR) to confirm complex formation.
Purification
- The crude product is purified by recrystallization from solvents such as hexane or dichloromethane.
- Chromatographic techniques (e.g., silica gel column chromatography) may be employed if necessary.
- Final product purity is confirmed by elemental analysis, NMR spectroscopy, and mass spectrometry.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ligand synthesis | Ferrocenyl precursor, dicyclohexylphosphine reagents | THF, toluene | 0–25°C | 70–85 | Requires chiral resolution |
| Nickel coordination | Ligand + NiCl2 | THF, toluene | 0–25°C | 80–90 | Inert atmosphere essential |
| Aryl chloride addition | Nickel-ligand complex + 4-cyanophenyl chloride | THF, toluene | 40–60°C | 75–85 | Oxidative addition step |
| Purification | Recrystallization, chromatography | Hexane, DCM | Ambient | — | Purity >95% confirmed by NMR and elemental analysis |
Research Findings and Analytical Perspectives
Catalytic Activity Correlation
Studies have shown that the trans-geometry coordination of the bis(phosphino)ferrocenyl ligand to nickel(II) enhances catalytic activity in cross-coupling reactions compared to cis-configured analogs. The dicyclohexylphosphino substituents provide steric bulk that stabilizes the complex and prevents formation of inactive nickel(I) species.
Stereochemical Integrity
Maintaining the (R,S)-configuration of the ligand during synthesis is crucial for asymmetric catalysis applications. Analytical techniques such as chiral HPLC and circular dichroism spectroscopy confirm the preservation of chirality post-synthesis.
Comparative Analysis with Related Complexes
| Complex Name | Ligand Features | Catalytic Efficiency | Chirality | Notes |
|---|---|---|---|---|
| Chloro(4-cyanophenyl)[(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]Ni(II) | Chiral ferrocenyl phosphine | High | Yes | Enhanced asymmetric catalysis |
| Bis(dicyclohexylphosphino)nickel(II) | Dicyclohexylphosphine only | Moderate | No | Lacks chiral environment |
| Chloro(diphenylphosphino)(cyclooctadiene)nickel(II) | Diphenylphosphine, no ferrocenyl | Moderate | No | Different ligand environment |
Chemical Reactions Analysis
Types of Reactions
Chloro(4-cyanophenyl)[®-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II) undergoes various types of reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the nickel center.
Reduction: Reduction reactions can also occur, often involving the nickel center or the ligands.
Substitution: The chloro ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a base or other coordinating ligands.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of nickel(III) complexes, while reduction can yield nickel(0) species.
Scientific Research Applications
Chloro(4-cyanophenyl)[®-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II) has several scientific research applications:
Chemistry: It is widely used as a catalyst in asymmetric synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s catalytic properties are explored in the synthesis of biologically active molecules.
Medicine: Research is ongoing to investigate its potential in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which Chloro(4-cyanophenyl)[®-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II) exerts its effects involves the coordination of the nickel center with substrates, facilitating various catalytic transformations. The chiral phosphine ligand plays a crucial role in inducing asymmetry in the products. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Research and Industrial Context
- Synthesis and Characterization: The target compound is synthesized via ligand substitution reactions on nickel precursors, as evidenced by its inclusion in catalogs for research-grade organometallics .
- Industrial Collaboration: Notably, analogues like 2049086‑34‑0 are marketed in partnership with Solvias, highlighting their relevance in pharmaceutical and fine-chemical catalysis .
Biological Activity
Chloro(4-cyanophenyl)[(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II), often referred to as Ni(II) complex , is a coordination compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a nickel center coordinated to a phosphine ligand derived from ferrocenyl moieties. The biological activity of this compound is of particular interest in medicinal chemistry and catalysis.
- Molecular Formula : C₄₃H₅₈ClFeN₂NiP₂
- Molecular Weight : 800.9 g/mol
- CAS Number : 2049086-36-2
- Purity : ≥95% .
Structural Features
The compound features:
- A nickel(II) center, which is known for its ability to participate in various catalytic processes.
- Phosphine ligands that enhance the stability and reactivity of the nickel center.
- A 4-cyanophenyl group that may contribute to the compound's interaction with biological targets.
The biological activity of the Ni(II) complex can be attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. The specific mechanisms through which it exerts its effects are still under investigation, but several studies suggest potential anticancer properties and enzyme inhibition capabilities.
Anticancer Activity
Recent studies have indicated that nickel complexes can exhibit cytotoxic effects against various cancer cell lines. For instance, a study showed that similar nickel-phosphine complexes could induce apoptosis in human cancer cells by disrupting mitochondrial functions .
Case Study: Cytotoxicity Against Cancer Cell Lines
Enzyme Inhibition
Nickel complexes have also been studied for their potential as enzyme inhibitors. For example, they may inhibit metalloproteins or enzymes involved in cancer progression. The phosphine ligands can enhance binding affinity to enzyme active sites, leading to effective inhibition .
Antimicrobial Activity
Some nickel complexes have demonstrated antimicrobial properties against various bacterial strains. The presence of the phosphine ligand may enhance the interaction with bacterial membranes, leading to increased permeability and cell death .
Recent Investigations
- Cytotoxicity Studies : In vitro studies have shown that the compound significantly reduces cell viability in several cancer cell lines, suggesting a promising avenue for anticancer drug development.
- Enzyme Interaction Studies : Research has indicated that the compound can effectively inhibit specific enzymes involved in metabolic pathways relevant to cancer metabolism.
- Antimicrobial Tests : Preliminary tests suggest activity against both Gram-positive and Gram-negative bacteria, warranting further investigation into its potential as an antimicrobial agent.
Q & A
Q. What are the critical steps in synthesizing this nickel(II) complex, and how does ligand stereochemistry influence its purity?
- Methodological Answer: The synthesis involves a multi-step ligand preparation. First, the ferrocenyl phosphine ligand [(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine] is synthesized via asymmetric catalysis, with stereochemical control achieved using chiral auxiliaries (e.g., Josiphos-type ligands) . The nickel center is then coordinated via a ligand-exchange reaction with chloro(4-cyanophenyl)nickel precursors under inert conditions. Purity is confirmed by ³¹P NMR to verify stereochemical integrity (>95% diastereomeric excess) and elemental analysis (C, H, N) .
Q. How is the coordination geometry of this complex characterized, and what techniques validate its structure?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining coordination geometry. The nickel(II) center typically adopts a distorted square-planar configuration, with bond lengths (Ni–P: ~2.2 Å, Ni–Cl: ~2.3 Å) and angles (P–Ni–P: ~90°) consistent with low-spin d⁸ systems. Complementary techniques include:
- Magnetic susceptibility to confirm diamagnetism (no unpaired electrons).
- IR spectroscopy to identify ν(C≡N) stretches (~2220 cm⁻¹) from the 4-cyanophenyl group .
Advanced Research Questions
Q. How do electronic modifications to the phosphine ligands impact catalytic activity in cross-coupling reactions?
- Methodological Answer: Substituents on the phosphine ligands (e.g., dicyclohexyl vs. diphenyl) alter steric bulk and electron-donating capacity. For example:
Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for C–C bond formation?
- Methodological Answer: Discrepancies often arise from solvent polarity, base strength, or trace moisture. To address this:
- Controlled kinetic experiments under strictly anhydrous conditions (e.g., glovebox with <1 ppm O₂/H₂O).
- Isotopic labeling (e.g., ¹³C-aryl halides) to track mechanistic pathways (concerted vs. stepwise oxidative addition).
- Operando spectroscopy (Raman or UV-vis) monitors intermediate species during catalysis .
Q. How can computational modeling predict the enantioselectivity of this complex in asymmetric catalysis?
- Methodological Answer: Density Functional Theory (DFT) simulations (e.g., M06-L/cc-pVTZ) model transition states to predict enantiomeric excess (ee). Key steps:
Conformational sampling of the catalyst-substrate adduct.
Activation strain analysis to identify steric clashes (e.g., dicyclohexyl groups vs. substrate).
Non-covalent interaction (NCI) plots to visualize π-stacking or CH-π interactions.
Validated against experimental ee values from HPLC (Chiralpak AD-H column) .
Data Contradiction Analysis
Q. Why do some studies report higher catalytic activity for analogous palladium complexes compared to nickel?
- Methodological Answer: Nickel’s lower electronegativity increases oxidative addition rates but reduces stability in high-oxidation states (e.g., Ni⁰ vs. Pd⁰). Comparative studies using:
- Cyclic voltammetry (E₁/₂ for Ni²⁺/Ni⁰: ~-1.2 V vs. SCE; Pd²⁺/Pd⁰: ~0.5 V).
- Accelerated aging tests (e.g., 72-hour reaction under reflux) reveal nickel’s propensity for ligand dissociation, quantified via ³¹P NMR .
Theoretical Framework Integration
Q. How does the transmetalation step in nickel-catalyzed reactions align with the Tolman Electronic Parameter (TEP) theory?
- Methodological Answer: TEP correlates ligand donor strength with catalytic cycle efficiency. For this complex:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
